molecular formula C17H15BrClNO4 B2398671 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 575448-48-5

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2398671
CAS No.: 575448-48-5
M. Wt: 412.66
InChI Key: JJBLUBAPLSQVCY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4/c1-10-3-4-12(7-14(10)19)20-16(22)9-24-17-13(18)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBLUBAPLSQVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Introduction of the bromo group to the phenoxy ring.

    Formylation: Addition of the formyl group to the bromo-substituted phenoxy compound.

    Methoxylation: Introduction of the methoxy group.

    Acylation: Formation of the acetamide linkage with the 3-chloro-4-methylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenoxy Ring

a) Halogen and Alkoxy Substituents
  • Compound A: 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 692268-00-1) Molecular Weight: 288.09 g/mol Key Difference: Lacks the N-(3-chloro-4-methylphenyl) group, reducing molecular weight and likely altering solubility and bioactivity.
  • Compound B: 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS 701289-18-1) Molecular Weight: 406.27 g/mol Key Difference: Ethoxy (vs. methoxy) at position 6 and 2,4-dimethylphenyl (vs. 3-chloro-4-methylphenyl) substituent. Ethoxy may enhance lipophilicity, while dimethyl groups could sterically hinder interactions.
b) Aromatic Ring Modifications
  • Compound C: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Function: Potent FPR2 agonist, activates calcium mobilization and chemotaxis in neutrophils . Key Difference: Pyridazinone core (vs. phenoxy-acetamide), suggesting divergent pharmacological targets.

Acetamide Group Variations

Compound Name N-Substituent Molecular Weight (g/mol) Key Property/Activity Reference
Target Compound 3-Chloro-4-methylphenyl 412.66 Unknown
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide 2-Methylphenyl ~390 (estimated) Structural analog, no activity data
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl 305.76 Crystal structure reported; dihedral angle = 60.5° between aromatic rings
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide 4-Bromophenyl ~450 (estimated) Mixed FPR1/FPR2 ligand

Key Observations :

  • Halogenation (Br, Cl) is common in analogs, likely influencing electronic properties and metabolic stability .

Biological Activity

The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrClN1O4C_{16}H_{15}BrClN_1O_4, with a molar mass of approximately 396.66 g/mol. The structure features a bromo-substituted phenyl moiety linked to an acetamide group, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC16H15BrClN1O4
Molar Mass396.66 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs of this compound were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of related compounds on the CCRF-CEM leukemia cell line, one analog demonstrated a GI50 value of 10 nM, indicating potent activity against this cell type . This suggests that structural modifications in the acetamide derivatives can enhance their anticancer efficacy.

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation, such as 17β-hydroxysteroid dehydrogenases (17β-HSD). The inhibition of these enzymes can lead to reduced levels of steroid hormones that promote tumor growth .

Antimicrobial Activity

In addition to anticancer effects, some studies have reported antimicrobial properties associated with similar phenoxyacetamides. The presence of halogen substituents (like bromine and chlorine) in the structure can enhance the lipophilicity and membrane permeability, potentially leading to increased antimicrobial activity.

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against various bacterial strains

Toxicological Profile

The toxicological assessment is crucial for understanding the safety profile of This compound . Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish comprehensive safety data.

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